molecular formula C8H8N2O5 B13006418 Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate

Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B13006418
M. Wt: 212.16 g/mol
InChI Key: HOEKLRNNFXFEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1214367-07-3) is a high-purity dihydropyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and a key precursor in the development of novel bioactive molecules. Structurally related 1,4-dihydropyridine derivatives are recognized for their wide range of biological activities, which include serving as neuroprotectants, antiplatelet aggregators, and chemosensitizers in tumor therapy . The nitro-substituted core of this compound is of particular research value due to its potential photochemical properties. Studies on analogous ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate have demonstrated that the nitro group can enable the photoinduced generation of reactive oxygen species (ROS), such as superoxide radical anions, upon UVA excitation . This mechanism underpins its investigation in photodynamic therapy approaches, with research showing cytotoxic activity against human leukemia cell lines (HL-60) and murine leukemia L1210 cells . Researchers utilize this compound in multicomponent reactions, following Hantzsch-type syntheses, to build complex, medicinally relevant heterocyclic scaffolds . Its molecular formula is C8H8N2O5, with a molecular weight of 212.16 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEKLRNNFXFEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

  • Starting from ethyl acetoacetate or similar β-ketoesters, condensation with nitro-substituted aldehydes or amines under acidic or basic catalysis forms the dihydropyridine ring.
  • The reaction conditions often include reflux in ethanol or other suitable solvents, with catalysts such as ammonium acetate or other nitrogen sources to facilitate ring closure.

Oxidation

  • The 4-oxo group is introduced by oxidation of the dihydropyridine ring, often using mild oxidants such as manganese dioxide or other selective oxidizing agents to convert the dihydropyridine to the corresponding 4-oxo derivative.

Esterification

  • The ethyl ester group is typically introduced by esterification of the corresponding carboxylic acid intermediate with ethanol under acidic conditions or by using ethyl β-ketoesters as starting materials.

While direct experimental procedures for Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate are scarce, analogous compounds provide insight:

Step Reagents & Conditions Description Yield (%) Reference
1 Ethyl β-ketoester + Nitro-substituted aldehyde + Ammonium acetate, reflux in ethanol Condensation and cyclization to form dihydropyridine ring 70-85
2 Mild nitrating agent (HNO3/AcOH), low temperature Selective nitration at position 5 60-75
3 MnO2 or similar oxidant, room temperature Oxidation to 4-oxo derivative 80-90
4 Acidic ethanol reflux Esterification or purification 85-95
  • The final product is typically purified by recrystallization from ethanol or other suitable solvents.
  • Single-crystal X-ray diffraction studies on related dihydropyridine esters confirm the structure and purity of the compound.
  • The compound’s preparation is sensitive to reaction conditions, especially during nitration and oxidation steps, requiring careful control of temperature and reagent concentration to maximize yield and purity.
  • Automated reactors with precise control over parameters such as temperature, pH, and reaction time are recommended for industrial-scale synthesis to ensure reproducibility and high purity.
  • Purification techniques include crystallization, chromatography, and distillation depending on scale and desired purity.
Preparation Stage Key Reagents Conditions Purpose Notes
Condensation & Cyclization Ethyl β-ketoester, Nitro-aldehyde, Ammonium acetate Reflux in ethanol Ring formation Base or acid catalysis possible
Nitration HNO3/AcOH or equivalent Low temperature, controlled time Introduce nitro group Avoid over-nitration
Oxidation MnO2 or mild oxidants Room temperature Form 4-oxo group Selective oxidation
Esterification Ethanol, acid catalyst Reflux Form ethyl ester Also used for purification
Purification Recrystallization, chromatography Ambient to reflux Isolate pure compound Confirm by X-ray

The preparation of this compound involves a multi-step synthetic route combining condensation, nitration, oxidation, and esterification. Although specific detailed protocols are limited in literature, analogous dihydropyridine syntheses provide a reliable framework. Control of reaction conditions is critical to achieve high yield and purity. The compound’s unique structure makes it a valuable intermediate in organic and pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL, indicating promising antibacterial potential .

Anti-inflammatory Properties

Mechanism of Action
The compound has also shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-kB), which plays a crucial role in inflammation.

Case Study: In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

Biodegradable Polymers
The compound has applications in the development of biodegradable polymers for medical implants. Its incorporation into polymer matrices can enhance mechanical properties while ensuring biocompatibility.

Case Study: Biodegradable Implants
Research involving the use of this compound in poly(lactic-co-glycolic acid) (PLGA) matrices showed improved degradation rates and mechanical strength compared to unmodified PLGA . This makes it a suitable candidate for temporary implants that require gradual degradation.

Cosmetic Applications

Skin Care Formulations
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at reducing oxidative stress on the skin.

Application Area Potential Benefits
Anti-aging productsReduces signs of aging
Sun protectionProtects against UV damage

Mechanism of Action

The mechanism of action of ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit calcium influx, leading to various physiological effects. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Position 5 Modifications: The 5-nitro group in the target compound contrasts with cyano (5-CN, ), formyl (5-CHO, ), and phosphorus-containing moieties (e.g., efonidipine, ).
  • Position 6 Substitutions : Chlorine (6-Cl, ) and alkylsulfanyl groups (6-SR, ) alter steric bulk and electronic properties, influencing crystal packing (e.g., hydrogen-bonded chains in ) and biological activity (e.g., multidrug resistance modulation in ).

Physicochemical and Crystallographic Properties

Table 2: Melting Points and Crystallographic Data

Compound Name Melting Point (°C) Crystal System Hydrogen Bonding Features Evidence Source
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate N/A Monoclinic Bifurcated N–H⋯(O,O) chains along the a-axis
Ethyl 6-chloro-5-formyl-2-methyl-4-(2'-nitrophenyl)-1,4-dihydropyridine-3-carboxylate 198–200 N/A N/A
Ethyl 4-(3,4-dimethoxyphenyl)-6-alkylsulfanyl derivatives (e.g., 5c) 114–116 N/A N/A

Key Observations :

  • The planar conformation of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate is stabilized by bifurcated hydrogen bonds (N–H⋯O), forming 1D chains . Similar interactions may occur in the 5-nitro analog, with additional dipole interactions from the nitro group.
  • Higher melting points (e.g., 198–200°C in ) correlate with aromatic nitro substituents, likely due to enhanced intermolecular forces.

Key Observations :

  • The 4-oxo group in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate is critical for antibacterial and anticancer activity, possibly through interference with cellular redox processes .
  • Sulfur-containing substituents (e.g., alkylsulfanyl groups in ) enhance lipid solubility, improving membrane permeability for multidrug resistance modulation.

Biological Activity

Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS No. 1214367-07-3) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

  • Molecular Formula: C₉H₈N₂O₄
  • Molecular Weight: 196.17 g/mol
  • Structural Features: The compound contains a nitro group and a carbonyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Research Findings

  • Minimum Inhibitory Concentration (MIC):
    • The compound showed potent activity against Gram-positive and Gram-negative bacteria.
    • MIC values ranged from 0.5 to 2.0 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action:
    • The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
  • Case Study:
    • In a study evaluating the efficacy of various derivatives, this compound was one of the top performers, exhibiting an inhibition zone of 18 mm against E. coli .
PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.520
Escherichia coli1.018
Bacillus subtilis2.015

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Research Findings

  • Cytotoxicity Studies:
    • In vitro studies on human cancer cell lines (e.g., HCT116 and HepG2) revealed that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM .
  • Mechanism of Action:
    • The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
  • Case Study:
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HCT116 cells, with an IC50 value comparable to standard chemotherapeutic agents .
Cell LineIC50 (µM)% Cell Viability at IC50
HCT1161035%
HepG21230%

Q & A

Q. How are hydrogen-bonding networks validated in polymorph screening?

  • Combine X-ray powder diffraction (XRPD) with Hirshfeld surface analysis to map interaction fingerprints.
  • Compare experimental IR spectra with computed vibrational modes (e.g., Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.